Cas no 922010-70-6 (4-methoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)

4-methoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-methoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide
- AKOS024636765
- 4-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
- 4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
- F2292-0307
- 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- 922010-70-6
-
- Inchi: 1S/C25H34N4O2/c1-27-13-15-29(16-14-27)24(18-26-25(30)19-6-9-22(31-3)10-7-19)21-8-11-23-20(17-21)5-4-12-28(23)2/h6-11,17,24H,4-5,12-16,18H2,1-3H3,(H,26,30)
- InChI Key: USNGRDWXFXKZPQ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)OC)NCC(C1=CC=C2C(CCCN2C)=C1)N1CCN(C)CC1
Computed Properties
- Exact Mass: 422.26817634g/mol
- Monoisotopic Mass: 422.26817634g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 572
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48Ų
- XLogP3: 3.1
4-methoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2292-0307-2mg |
4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922010-70-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2292-0307-2μmol |
4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922010-70-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2292-0307-3mg |
4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922010-70-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2292-0307-4mg |
4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922010-70-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2292-0307-1mg |
4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922010-70-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
4-methoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide Related Literature
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
Additional information on 4-methoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide
Recent Advances in the Study of 4-methoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide (CAS: 922010-70-6)
The compound 4-methoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide (CAS: 922010-70-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential clinical applications.
One of the key areas of research has been the investigation of this compound's interaction with cellular targets. Preliminary data suggest that it exhibits high affinity for certain receptor types, which may explain its observed biological effects. For instance, studies have demonstrated its ability to modulate neurotransmitter systems, making it a candidate for further exploration in neurological disorders. The presence of the tetrahydroquinoline and piperazine moieties in its structure is believed to contribute to its binding affinity and selectivity.
In addition to its pharmacological properties, recent advancements in synthetic methodologies have enabled more efficient production of this compound. Researchers have developed optimized synthetic routes that improve yield and purity, which are critical for scaling up production for preclinical and clinical studies. These advancements are expected to facilitate further research into its therapeutic potential and reduce barriers to its development as a drug candidate.
Another significant aspect of recent research has been the evaluation of the compound's safety profile. Toxicology studies conducted in animal models have provided preliminary insights into its tolerability and potential side effects. While the results are promising, further studies are needed to fully understand its safety and efficacy in humans. These findings are crucial for guiding future clinical trials and ensuring the compound's viability as a therapeutic agent.
Looking ahead, the potential applications of 4-methoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide extend beyond its initial indications. Researchers are exploring its utility in other disease areas, including oncology and inflammatory disorders, given its mechanism of action and structural versatility. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development and translation into clinical practice.
In conclusion, the compound 4-methoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide (CAS: 922010-70-6) represents a promising area of research in chemical biology and medicinal chemistry. Its unique structural features, combined with its demonstrated biological activity, make it a compelling candidate for further investigation. Continued research efforts will be essential to fully unlock its therapeutic potential and address the remaining challenges in its development.
922010-70-6 (4-methoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide) Related Products
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)


